tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate typically involves the reaction of isoquinoline derivatives with piperazine and tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred and cooled to 0°C before the addition of tert-butyl chloroformate .
Chemical Reactions Analysis
tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as an intermediate in the synthesis of various pharmaceuticals, including those with antibacterial, antifungal, and anticancer properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate include:
tert-Butyl piperazine-1-carboxylate: This compound is also a piperazine derivative and is used as an intermediate in organic synthesis.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Known for its antibacterial and antifungal activities.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound has shown potential in anticancer research.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Biological Activity
Tert-butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, interactions with biological targets, and comparative analysis with similar compounds.
- Molecular Formula : C18H23N3O4S
- Molecular Weight : 377.5 g/mol
- CAS Number : 444620-69-3
The compound features a tert-butyl group, a piperazine ring, and an isoquinoline moiety sulfonated at the 5-position. These structural elements are crucial for its interaction with biological systems.
Biological Activity
This compound exhibits several promising biological activities:
- Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : Research indicates potential antibacterial and antifungal activities, likely due to the compound's ability to disrupt microbial cell functions.
- Neuroactive Properties : The isoquinoline moiety is known for its neuropharmacological effects, suggesting potential applications in treating neurological disorders.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Protein Kinases : Compounds with similar structures have demonstrated the ability to inhibit protein kinases, which play a critical role in cellular signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Ethyl 3-(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)propanoate | Similar piperazine and isoquinoline structure | Anticancer activity | Different ester group |
4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester | Contains methyl substitution | Antimicrobial properties | Methyl group alters activity |
5-(Piperazin-1-ylsulfonyl)isoquinoline | Lacks carboxylic acid functionality | Neuroactive properties | No tert-butyl group |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.
Synthesis and Research Findings
The synthesis of this compound typically involves several key steps that include the formation of the piperazine ring and subsequent sulfonation of the isoquinoline moiety. Various research studies have focused on elucidating the compound's mechanism of action through binding affinity assays and cellular assays.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study demonstrated that isoquinoline derivatives exhibited cytotoxic effects on breast cancer cell lines, suggesting that similar mechanisms may be applicable to this compound.
- Antimicrobial Testing : In vitro assays showed that compounds with sulfonamide groups displayed significant antibacterial activity against Gram-positive bacteria.
Properties
IUPAC Name |
tert-butyl 4-isoquinolin-5-ylsulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-18(2,3)25-17(22)20-9-11-21(12-10-20)26(23,24)16-6-4-5-14-13-19-8-7-15(14)16/h4-8,13H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMYGYUCCDMLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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